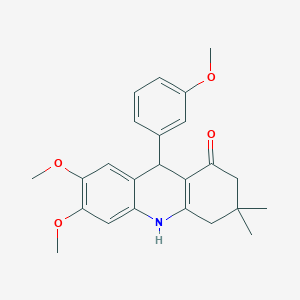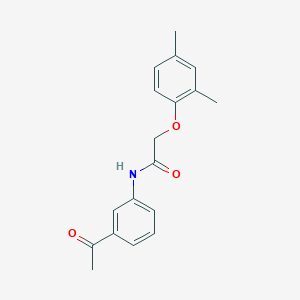![molecular formula C10H10ClN3OS B5523105 3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523105.png)
3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring is a thioether group linked to a benzyl group, which in turn has a methoxy group and a chloro group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The methoxy group could be introduced using a Williamson ether synthesis or a nucleophilic substitution reaction . The chloro group could be introduced using an electrophilic aromatic substitution reaction . The triazole ring could be formed using a cyclization reaction . The thioether linkage could be formed using a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazole ring would introduce some rigidity into the structure, while the benzyl group would provide some flexibility . The presence of the methoxy and chloro groups would introduce electron-donating and electron-withdrawing effects, respectively, which could influence the reactivity of the molecule .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions due to the presence of several different functional groups. The triazole ring could participate in reactions with electrophiles or nucleophiles . The thioether group could undergo oxidation reactions . The chloro group could be displaced by a nucleophile in a substitution reaction . The methoxy group could undergo demethylation under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar methoxy, chloro, and triazole groups could increase its solubility in polar solvents . The compound could exhibit some degree of crystallinity due to the presence of the rigid triazole ring .科学的研究の応用
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a pivotal method for forming carbon–carbon bonds in organic chemistry. The compound could potentially serve as a precursor or an intermediate in the synthesis of organoboron reagents used in SM coupling. These organoboron compounds are valued for their stability and functional group tolerance, making them suitable for creating a wide array of complex organic molecules .
Benzylic Functionalization
The benzylic position of the compound is a prime site for various chemical reactions due to its enhanced reactivity. This can include free radical bromination, nucleophilic substitution, and oxidation processes. The presence of a triazole ring adjacent to the benzylic position may influence the reactivity and selectivity of these transformations, offering a pathway to synthesize novel derivatives with potential applications in medicinal chemistry .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[(3-chloro-4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-15-9-3-2-7(4-8(9)11)5-16-10-12-6-13-14-10/h2-4,6H,5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJGWAFATWBOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NC=NN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6-(trifluoromethyl)nicotinamide](/img/structure/B5523039.png)
![2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5523042.png)
![cyclohexyl [3-({[(2-hydroxyethyl)amino]carbonyl}amino)-4-methylphenyl]carbamate](/img/structure/B5523046.png)
![3,4,4-trimethyl-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523050.png)
![(1S*,5R*)-3-(2-ethylisonicotinoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523064.png)
![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5523075.png)

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5523087.png)

![2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol](/img/structure/B5523101.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)
![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)
